molecular formula C16H16N2O4 B5796425 2-ethoxy-N-(2-methyl-3-nitrophenyl)benzamide

2-ethoxy-N-(2-methyl-3-nitrophenyl)benzamide

Cat. No. B5796425
M. Wt: 300.31 g/mol
InChI Key: KMPKWOCDSIJWSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-(2-methyl-3-nitrophenyl)benzamide is a chemical compound that belongs to the class of benzamides. It has been extensively studied for its potential use in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-methyl-3-nitrophenyl)benzamide is not fully understood. However, it is believed to work by binding to specific sites on proteins and inducing conformational changes. These changes can alter the protein's activity, leading to downstream effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes and alter the function of specific proteins. Additionally, it has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-ethoxy-N-(2-methyl-3-nitrophenyl)benzamide in lab experiments is its high sensitivity and specificity for detecting protein conformational changes. However, one limitation is that it can be difficult to synthesize and purify, which can limit its availability for use in experiments.

Future Directions

There are several future directions for the use of 2-ethoxy-N-(2-methyl-3-nitrophenyl)benzamide in scientific research. One potential direction is the development of new methods for synthesizing and purifying the compound. Additionally, it could be used in the study of other protein-protein interactions and enzyme activities. Finally, it could be investigated for its potential use in other therapeutic applications, such as in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a unique chemical compound that has been extensively studied for its potential use in scientific research. Its applications range from the detection of protein conformational changes to the study of enzyme activity. While it has its advantages and limitations, there are several future directions for its use in scientific research.

Synthesis Methods

The synthesis of 2-ethoxy-N-(2-methyl-3-nitrophenyl)benzamide involves multiple steps. It starts with the reaction of 2-methyl-3-nitroaniline with ethyl chloroformate to form N-ethyl-2-methyl-3-nitroaniline. This intermediate is then reacted with benzoyl chloride to form the final product, this compound.

Scientific Research Applications

2-ethoxy-N-(2-methyl-3-nitrophenyl)benzamide has been used in scientific research for various applications. One of the most common uses is as a fluorescent probe for the detection of protein conformational changes. It has also been used as a tool for the study of protein-protein interactions and enzyme activity. Additionally, it has been investigated for its potential use as an anti-cancer agent.

properties

IUPAC Name

2-ethoxy-N-(2-methyl-3-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-3-22-15-10-5-4-7-12(15)16(19)17-13-8-6-9-14(11(13)2)18(20)21/h4-10H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPKWOCDSIJWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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